

2-Chloro-5-methylnicotinonitrile molecular weight

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Compound of Interest

Compound Name: 2-Chloro-5-methylnicotinonitrile

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An In-Depth Technical Guide to **2-Chloro-5-methylnicotinonitrile**: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-5-methylnicotinonitrile**, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, validated synthetic protocols, analytical characterization, and strategic applications of this versatile compound. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific rigor and practical utility.

Introduction: The Strategic Importance of 2-Chloro-5-methylnicotinonitrile

2-Chloro-5-methylnicotinonitrile (CAS No. 66909-34-0) is a substituted pyridine derivative whose structural architecture is of significant interest in the synthesis of high-value chemical entities.^[1] The molecule features a pyridine ring functionalized with a chloro group at the 2-position, a nitrile group at the 3-position, and a methyl group at the 5-position. This specific arrangement of electron-withdrawing (chloro, nitrile) and electron-donating (methyl) groups imparts a unique reactivity profile, making it a highly sought-after intermediate for creating complex molecular scaffolds.^{[1][2]} Its primary utility lies in its capacity to serve as a versatile

precursor in the development of novel pharmaceutical agents and advanced agrochemicals.[\[2\]](#)
[\[3\]](#)

Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is the foundation of reproducible and successful synthesis. The key properties of **2-Chloro-5-methylnicotinonitrile** are summarized below.

Core Properties

A precise understanding of the molecule's physical and chemical attributes is critical for its handling, reaction setup, and purification.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ ClN ₂	PubChem [4]
Molecular Weight	152.58 g/mol	PubChem, Sigma-Aldrich [4] [5]
IUPAC Name	2-chloro-5-methylpyridine-3-carbonitrile	PubChem [4]
CAS Number	66909-34-0	ChemWhat, Benchchem [1] [6]
Appearance	Solid	CymitQuimica [7]
Melting Point	117 °C	Benchchem [1]
InChI Key	ABDCRTUCXNUXMA-UHFFFAOYSA-N	Sigma-Aldrich [5]

Spectroscopic Fingerprints for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the compound. Below are the expected spectroscopic characteristics, which serve as a benchmark for laboratory verification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns are definitive for confirming the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms, including the characteristic signal for the nitrile carbon ($\text{C}\equiv\text{N}$) in the 115-120 ppm range and the carbons of the pyridine ring.
- Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence of the key functional groups. A sharp, strong absorption band is expected around $2220\text{-}2240\text{ cm}^{-1}$, which is characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration.[1] Additional peaks will confirm the presence of C-H bonds of the methyl group and the aromatic C=C and C=N vibrations of the pyridine ring.[1]
- Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. The mass spectrum should exhibit a molecular ion peak (M^+) corresponding to the calculated molecular weight.[1] Crucially, the isotopic pattern of this peak will confirm the presence of a single chlorine atom, showing two peaks with an approximate intensity ratio of 3:1 (for ^{35}Cl and ^{37}Cl isotopes).[1]

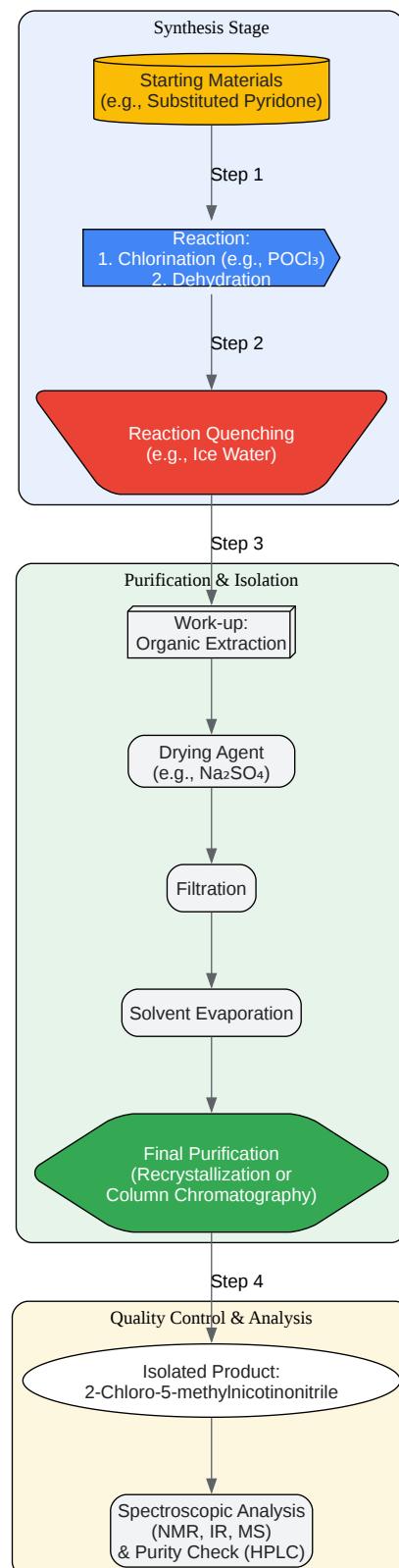
Synthesis and Purification: A Validated Protocol

The synthesis of **2-Chloro-5-methylnicotinonitrile** can be approached through various routes. Traditional methods often involve multi-step sequences to construct the pyridine ring and subsequently introduce the required functional groups.[1] Modern approaches, including continuous flow chemistry, have been developed to improve yield, purity, and scalability.[1]

Here, we detail a representative batch synthesis protocol that leverages common laboratory techniques. The rationale is to build the substituted pyridine core via a condensation reaction, followed by chlorination and dehydration to form the final product.

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of **2-Chloro-5-methylnicotinonitrile**.

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Caption: A generalized workflow for the synthesis and quality control of **2-Chloro-5-methylnicotinonitrile**.

Step-by-Step Synthesis Protocol

This protocol is conceptual and should be adapted based on literature precedents for the specific starting materials chosen.

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the appropriate 2-hydroxy-5-methylnicotinamide or a related precursor.
 - Causality: The use of inert atmosphere (nitrogen) is crucial to prevent side reactions with atmospheric moisture, especially when using water-sensitive reagents like phosphorus oxychloride (POCl_3).
- Chlorination and Dehydration: Slowly add phosphorus oxychloride (POCl_3) to the starting material via the dropping funnel. The reaction is often performed neat or in a high-boiling inert solvent.
 - Causality: POCl_3 serves a dual purpose: it acts as both a chlorinating agent to convert the hydroxyl group (or its tautomeric form) to a chloro group, and as a dehydrating agent to convert the amide functionality into a nitrile.
- Heating: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
 - Causality: Heating provides the necessary activation energy for the reaction to proceed to completion. Monitoring by TLC is a self-validating step to ensure the starting material has been fully consumed before proceeding to work-up, preventing unnecessary purification challenges.
- Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
 - Causality: This step hydrolyzes and neutralizes the excess POCl_3 in a controlled manner. The process is highly exothermic and must be performed cautiously in a well-ventilated

fume hood.

- Isolation: The solid product that precipitates is collected by vacuum filtration. The crude product is then washed with cold water to remove inorganic impurities.
- Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure **2-Chloro-5-methylnicotinonitrile**.
 - Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

Applications in Drug Discovery and Chemical Development

2-Chloro-5-methylnicotinonitrile is not an end product but a high-value intermediate. Its utility stems from the differential reactivity of its functional groups. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the introduction of various amine, oxygen, or sulfur-based nucleophiles. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.

- Scaffold for Bioactive Molecules: This compound serves as a key building block for synthesizing more complex heterocyclic systems. For example, it can be a precursor to derivatives of Nevirapine, an anti-HIV drug, or other kinase inhibitors where a substituted pyridine core is essential for biological activity.^[1]
- Agrochemical Synthesis: In the agrochemical sector, it is used in the development of advanced herbicides and fungicides that require a substituted pyridine scaffold to achieve their desired biological effect and metabolic stability.^[2]

Analytical Characterization for Quality Assurance

To ensure the material is suitable for subsequent synthetic steps, a robust analytical protocol for quality control is essential. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing purity.

Step-by-Step HPLC Purity Protocol

- System Preparation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A mixture of acetonitrile (ACN) and water. A common starting point is a 70:30 (v/v) ACN:Water mixture. For improved peak shape, 0.1% formic acid or phosphoric acid can be added to the aqueous phase.^[8]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Sample Preparation:
 - Accurately prepare a stock solution of **2-Chloro-5-methylnicotinonitrile** in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution to a working concentration of ~0.1 mg/mL.
- Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
 - Inject a blank (mobile phase) to ensure the system is clean.
 - Inject the prepared sample solution.
- Data Processing:
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity using the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

- Trustworthiness: This method provides a reliable quantitative measure of purity, which is critical for stoichiometric calculations in subsequent reactions and for ensuring the absence of reactive impurities.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

- Hazard Identification: **2-Chloro-5-methylnicotinonitrile** is classified as acutely toxic if swallowed and can cause serious eye damage or irritation.[5][9] It may also cause respiratory irritation.[9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9][10]
 - Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.[10]
 - Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[9][10]
If dust formation is likely, a full-face respirator may be necessary.[10]
- Handling: Avoid contact with skin and eyes.[10] Avoid formation of dust and aerosols.[10]
Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials and sources of ignition.[10]
- First-Aid Measures:
 - If Inhaled: Move the person into fresh air.[9][10]
 - In Case of Skin Contact: Wash off with soap and plenty of water.[9][10]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes.[9][10]
 - If Swallowed: Rinse mouth with water and seek immediate medical attention.[10]

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